2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidin-3-yloxy group. This compound also contains a pyrazol-1-yl group attached to a benzoyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyrazol-1-yl benzoyl intermediate, followed by its coupling with the pyrrolidin-3-yloxy group and the final introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts, such as Rhodium (III), and specific solvents to control the reaction pathways .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl groups and pyrazole-containing molecules. Examples include:
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
The uniqueness of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)15-5-8-24-18(12-15)29-17-6-10-26(13-17)19(28)14-3-1-4-16(11-14)27-9-2-7-25-27/h1-5,7-9,11-12,17H,6,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYAERAMINZKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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